molecular formula C18H26O3 B1326206 7-Oxo-7-(4-pentylphenyl)heptanoic acid CAS No. 898791-49-6

7-Oxo-7-(4-pentylphenyl)heptanoic acid

Cat. No. B1326206
CAS RN: 898791-49-6
M. Wt: 290.4 g/mol
InChI Key: SRCFHVJYSUDPBQ-UHFFFAOYSA-N
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Description

7-Oxo-7-(4-pentylphenyl)heptanoic acid, also known as OA-21113, is a novel organic compound. It is a medium-chain fatty acid and has gained increasing interest in the scientific community due to its remarkable physicochemical and biological properties.


Molecular Structure Analysis

The molecular formula of 7-Oxo-7-(4-pentylphenyl)heptanoic acid is C18H26O3 . The average mass is 290.397 Da and the monoisotopic mass is 290.188202 Da .

Scientific Research Applications

Crystal Structure Analysis

7-Oxo-7-(4-pentylphenyl)heptanoic acid has been studied in the field of crystallography. The crystal structures of similar compounds, such as 6-(4-chlorophenylamino)6-oxohexanoic acid and 7-oxo-7(phenylamino)heptanoic acid, have been determined to understand their hydrogen-bond networks, which are significant for molecular interactions and stability (Feeder & Jones, 1994).

Synthesis and Chemical Transformations

This compound has been involved in the synthesis of important chemical structures. For instance, it has been used in the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins (Chiba et al., 1985). Its involvement in various ring transformations of heterocyclic compounds has also been reported, indicating its versatility in organic synthesis (Zimmermann & Jones, 1993).

Application in Prostaglandin Synthesis

7-Oxo-7-(4-pentylphenyl)heptanoic acid and related compounds have been utilized in the synthesis of prostaglandins, a group of physiologically active lipid compounds. For example, methyl 7-(5-oxocyclopentenyl)heptanoate, a derivative, has been used as a key intermediate in prostaglandin synthesis (Babler & Moy, 1979).

Biochemical and Pharmacological Studies

The compound has been part of biochemical studies, such as in the synthesis of 7-Amino-heptanoic Acid Hydrochloride, showcasing its potential in creating novel biochemical compounds (Juanjuan et al., 2010). It also features in pharmacological research, particularly in the study of prostanoid receptor subtype selective agonists (Elworthy et al., 2004).

Environmental and Industrial Applications

The compound's derivatives have been explored in environmental applications, such as in the adsorption of heptanoic acid on materials for corrosion inhibition (Aghzzaf et al., 2014), and in the enzymatic synthesis of environmentally-friendly compounds (Serrano‐Arnaldos et al., 2020).

properties

IUPAC Name

7-oxo-7-(4-pentylphenyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-2-3-5-8-15-11-13-16(14-12-15)17(19)9-6-4-7-10-18(20)21/h11-14H,2-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCFHVJYSUDPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645428
Record name 7-Oxo-7-(4-pentylphenyl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxo-7-(4-pentylphenyl)heptanoic acid

CAS RN

898791-49-6
Record name ζ-Oxo-4-pentylbenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxo-7-(4-pentylphenyl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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